molecular formula C28H25N3O4S B2435985 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864939-28-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2435985
CAS No.: 864939-28-6
M. Wt: 499.59
InChI Key: DNVIAOIAIUKMCS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-30-25-18-17-24(22-11-8-12-23(26(22)25)28(30)33)29-27(32)19-13-15-21(16-14-19)36(34,35)31(4-2)20-9-6-5-7-10-20/h5-18H,3-4H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIAOIAIUKMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)C5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC22H24N2O3S
Molecular Weight396.5 g/mol
CAS Number919754-71-5

Research indicates that derivatives of dihydrobenzo[cd]indoles exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. The compound's structural features allow it to interact with TNF-α receptors, potentially modulating inflammatory responses and cancer cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent biological activity:

CompoundIC50 (μM)Reference
N-(1-ethyl...)14
S10 (analog)3
EJMC-1 (control)30

The most potent analog, identified as S10, showed an IC50 value of 14 μM, while a subsequent analog (4e) exhibited an IC50 value of 3 μM, indicating a significant enhancement in activity.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects : A study by Liu et al. (2018) demonstrated that the compound effectively reduced TNF-α levels in macrophage cultures, suggesting its role as a potential anti-inflammatory agent.
  • Cancer Cell Proliferation : Research conducted by Zhang et al. (2020) indicated that treatment with the compound led to a decrease in proliferation rates of various cancer cell lines, including breast and lung cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the sulfonamide moiety and the indole core have been shown to influence potency and selectivity for TNF-α inhibition.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key steps in synthesizing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide? The synthesis involves multi-step organic reactions, including:

  • Amide bond formation between the benzo[cd]indole core and the sulfamoylbenzamide moiety.
  • Sulfonylation to introduce the N-ethyl-N-phenylsulfamoyl group.
  • Cyclization to form the dihydrobenzo[cd]indol-2-one structure.
    Key reagents include coupling agents (e.g., HATU or DCC) and catalysts (e.g., palladium for cross-coupling steps). Reaction conditions (temperature: 60–100°C; solvents: DMF or THF) must be optimized for yield and purity .

Advanced Question: Q. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Catalyst optimization : Evaluate palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand systems (e.g., XPhos).
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and side products.
  • In-line monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, ethyl groups, and amide bonds.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Advanced Question: Q. How can discrepancies in crystallographic vs. spectroscopic data be resolved?

  • X-ray diffraction : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining the crystal structure.
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility.
  • DFT calculations : Compare experimental NMR/IR data with computational models to validate tautomeric forms .

Biological Activity and Target Identification

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Cell viability assays : Screen for anticancer activity (e.g., MTT assay in HeLa or MCF-7 cells).
  • Binding studies : Use SPR (surface plasmon resonance) to measure affinity for protein targets .

Advanced Question: Q. How can researchers identify the molecular target of this compound in complex biological systems?

  • Chemical proteomics : Employ affinity-based pull-down assays with a biotinylated derivative.
  • DARTS (Drug Affinity Responsive Target Stability) : Detect stabilized proteins upon compound binding.
  • Transcriptomic profiling : Compare gene expression patterns in treated vs. untreated cells to infer pathway modulation .

Computational and Experimental Integration

Advanced Question: Q. What computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Screen derivatives against target proteins (e.g., COX-2 or EGFR) to prioritize synthetic efforts.
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability.
  • Reaction path analysis : Apply quantum mechanical calculations (e.g., DFT) to predict regioselectivity in sulfonylation steps .

Data Analysis and Contradiction Resolution

Advanced Question: Q. How should researchers address conflicting bioactivity data reported across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentrations) to identify variables affecting outcomes.
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols.
  • Orthogonal assays : Validate results using unrelated techniques (e.g., Western blot vs. flow cytometry) .

Basic Question: Q. What statistical methods are critical for optimizing experimental design in synthesis?

  • Factorial design : Screen variables (e.g., solvent, catalyst loading) to identify significant factors.
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., temperature and pH) to maximize yield.
  • ANOVA : Assess reproducibility across batches .

Mechanistic Studies

Advanced Question: Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes to identify critical interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.